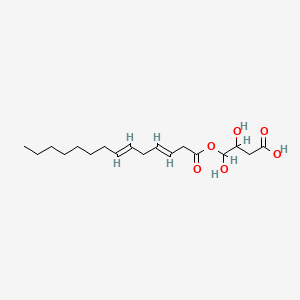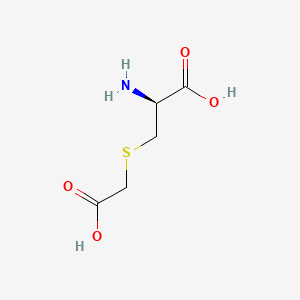
Glycine-1-14C
描述
Glycine-1-14C is a radiolabeled form of glycine, where the carbon atom at the first position is replaced with the radioactive isotope carbon-14. This compound is widely used in biochemical and physiological research due to its ability to trace metabolic pathways and study the dynamics of biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: Glycine-1-14C can be synthesized through various methods. One common method involves the ammonolysis of chloroacetic acid in the presence of ammonia and a catalyst such as urotropine. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature . Another method is the Strecker synthesis, which involves the reaction of formaldehyde, ammonium chloride, and sodium cyanide, followed by hydrolysis to yield glycine .
Industrial Production Methods: Industrial production of this compound typically involves the use of carbon-14 labeled precursors. The process includes the synthesis of glycine from these labeled precursors through chemical reactions such as the ammonolysis of chloroacetic acid or the Strecker synthesis .
化学反应分析
Types of Reactions: Glycine-1-14C undergoes various chemical reactions, including oxidation, reduction, and substitution. It can participate in aldol reactions, where it reacts with ketones to form β-hydroxy-α-amino acid derivatives .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as ammonia or amines under basic conditions.
Major Products: The major products formed from these reactions include various amino acid derivatives, peptides, and other nitrogen-containing compounds .
科学研究应用
Glycine-1-14C is extensively used in scientific research due to its radiolabeling properties. Some of its applications include:
Biochemistry: Used to trace metabolic pathways and study enzyme kinetics.
Medicine: Employed in diagnostic imaging and radiotherapy.
Biology: Utilized in the study of protein synthesis and degradation.
Industry: Applied in the production of radiolabeled compounds for research and development
作用机制
The mechanism of action of glycine-1-14C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-14 isotope allows for the detection and quantification of glycine’s metabolic fate using techniques such as liquid scintillation counting and autoradiography . This compound targets various molecular pathways, including protein synthesis and degradation, and is involved in neurotransmission as an inhibitory neurotransmitter .
相似化合物的比较
Glycine-2-14C: Another radiolabeled form of glycine where the carbon-14 isotope is at the second position.
Alanine-1-14C: A radiolabeled form of alanine used for similar tracing studies.
Serine-1-14C: A radiolabeled form of serine used in metabolic studies.
Uniqueness: Glycine-1-14C is unique due to its specific labeling at the first carbon position, which allows for precise tracing of its metabolic pathways. This specificity makes it particularly useful in studies where the position of the carbon atom is crucial for understanding the biochemical processes .
属性
IUPAC Name |
2-aminoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i2+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-HQMMCQRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([14C](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204567 | |
| Record name | Glycine-1-14C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.059 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56-39-3 | |
| Record name | Glycine-1-14C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine-1-14C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine-1-14C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


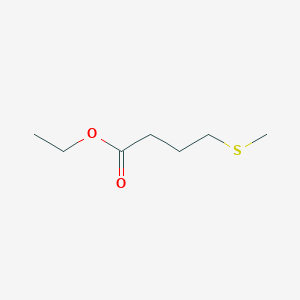
![4-chloro-9H-pyrimido[4,5-b]indole](/img/structure/B1598800.png)

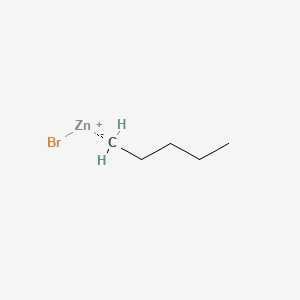
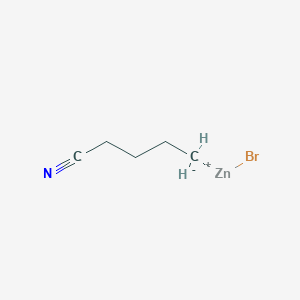

![7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1598807.png)

